(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Description
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a brominated derivative of cinnamic acid, featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a bromine atom at position 7 and an acrylic acid group at position 6 in the (E)-configuration. The bromine substituent enhances lipophilicity and may influence bioactivity, while the acrylic acid group introduces acidity and conjugation, affecting reactivity and binding interactions .
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
InChI Key |
REHUDSQVQZNPMP-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Preparation Approach
The synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid typically involves the coupling of vinyl bromides or vinyl triflates with suitably functionalized aromatic precursors under nickel-catalyzed reductive conditions. The key reaction is a reductive vinylation catalyzed by nickel complexes, employing zinc as a reductant and various ligands and additives to optimize yield and selectivity.
Detailed Preparation Methodology
Reagents and Conditions
- Catalyst: Nickel(II) bromide (NiBr2) or Nickel(II) chloride pyridine complex (NiCl2(Py)4)
- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtBBPy)
- Reducing agent: Zinc powder (activated with hydrochloric acid)
- Additives: Magnesium chloride (MgCl2), tetrabutylammonium iodide (TBAI)
- Solvent: Anhydrous 1,4-dioxane
- Atmosphere: Nitrogen (inert atmosphere)
- Temperature: Typically 60 °C
- Time: 12 hours
Reagents and solvents are used in flame-dried glassware under nitrogen atmosphere to avoid moisture and oxygen interference. Zinc is activated prior to use to ensure reactivity.
Typical Synthetic Procedure
- In a flame-dried Schlenk tube, add the aromatic precursor (e.g., α-pivaloyloxy glycine derivative), nickel catalyst (NiBr2 or NiCl2(Py)4), ligand dtBBPy, zinc powder, MgCl2, and TBAI.
- Cap the tube and remove it from the glovebox.
- Add the vinyl bromide or vinyl triflate derivative dissolved in 1,4-dioxane.
- Stir the reaction mixture at 60 °C for 12 hours.
- After completion, the mixture is directly loaded onto a silica gel column for flash chromatography without prior work-up.
- Elution with appropriate solvents isolates the product.
- Yields are determined by ^1H NMR using an internal standard such as 2,5-dimethylfuran.
Optimization of Reaction Conditions
Optimization experiments were conducted to maximize yield and efficiency. Key variables included the nature of the nickel catalyst, ligand loading, zinc amount, additive concentrations, solvent choice, temperature, and vinyl halide/triflate equivalents.
Table 1. Optimization of Reductive Coupling with Vinyl Bromides
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (NiBr2, dtBBPy, Zn, MgCl2, TBAI) | 75 |
| 2 | NiF2 instead of NiBr2 | Trace |
| 3 | Ni(acac)2 instead of NiBr2 | 20 |
| 4 | NiBr2·4H2O instead of NiBr2 | 50 |
| 9 | Ni(COD)2 instead of NiBr2 | 60 |
| 12 | DMA instead of 1,4-dioxane | Trace |
| 14 | THF instead of 1,4-dioxane | 60 |
| 16 | 250% Zn | 50 |
| 20 | 10% dtBBPy ligand loading | 50 |
| 26 | 25 °C instead of 60 °C | 10 |
| 27 | 50 °C instead of 60 °C | 53 |
Note: Yields determined by ^1H NMR with internal standard.
Table 2. Optimization of Reductive Coupling with Vinyl Triflates
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (NiCl2(Py)4, dtBBPy, Zn, MgCl2, TBAI) | 80 |
| 2 | NiBr2 instead of NiCl2(Py)4 | 45 |
| 3 | Ni(acac)2 instead of NiCl2(Py)4 | 35 |
| 4 | Ni(COD)2 instead of NiCl2(Py)4 | 41 |
| 5 | NiCl2(dppe) instead of NiCl2(Py)4 | 20 |
| 8 | 200 mol % MgCl2 | 78 |
| 9 | 300 mol % Zn | 70 |
| 11 | 10 mol % dtBBPy ligand loading | 62 |
| 13 | 0.5 mmol vinyl triflates (increased equiv.) | 68 |
Mechanistic Insights
Mechanistic studies indicate that the nickel catalyst undergoes oxidative addition with the vinyl halide or triflate, followed by reductive elimination to form the coupled product. Zinc serves as a reductant to regenerate the active nickel(0) species. Additives such as MgCl2 and TBAI improve reaction efficiency, possibly by stabilizing intermediates or facilitating electron transfer.
A proposed mechanism involves:
- Formation of a nickel(0) complex with the bipyridine ligand.
- Oxidative addition of the vinyl bromide/triflate to nickel(0).
- Transmetalation or coordination with the aromatic precursor.
- Reductive elimination to yield the (E)-3-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
- Regeneration of nickel(0) by zinc reduction.
Summary Table of Key Parameters for Preparation
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | NiBr2 (10 mol%) or NiCl2(Py)4 (10 mol%) | NiBr2 preferred for vinyl bromides; NiCl2(Py)4 for vinyl triflates |
| Ligand | dtBBPy (5-10 mol%) | Essential for catalyst activity |
| Reducing Agent | Zinc powder (2 equiv, activated) | Required for catalyst regeneration |
| Additives | MgCl2 (1.5 equiv), TBAI (2 equiv) | Enhance yield and reaction rate |
| Solvent | Anhydrous 1,4-dioxane | Dry conditions critical |
| Temperature | 60 °C | Lower temperatures reduce yield |
| Reaction Time | 12 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxin moiety can interact with hydrophobic pockets in proteins, while the acrylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodioxin Core
Non-Brominated Analog: (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid
- Structure : Lacks the bromine substituent at position 5.
- Synthesis: Prepared via Knoevenagel condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with malonic acid, yielding 38.9% after purification .
- Properties : Molecular weight 206.19 g/mol (vs. 289.05 g/mol for the brominated analog). The absence of bromine reduces molecular weight and lipophilicity (clogP ~1.8 vs. ~2.5 for the bromo derivative).
- Bioactivity : Acts as a ligand in ternary copper(II) complexes, showing submicromolar inhibition of jack bean urease .
Brominated Carboxylic Acid Derivative: 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid
Variations in the Acidic Side Chain
Acetic Acid Derivative: 2-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic Acid
- Structure : Acetic acid substituent instead of acrylic acid.
- Molecular weight 259.10 g/mol (CAS 98947-00-3) .
- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts alkylation, with yields ~40–60% .
Ethyl Ester Derivative: (E)-Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
Ring Expansion and Saturation
Tetrahydrobenzodioxocin Derivative: (E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic Acid
Hybrid Structures with Heterocycles
Thiazoline Derivatives
- Example: (Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a).
- Properties : Melting point 272–274°C; bromine enhances halogen bonding with targets like aldose reductase .
- Bioactivity : High yields (85–92%) suggest synthetic feasibility of hybridizing benzodioxins with thiazolines .
Oxadiazole Derivatives
Comparative Data Table
Key Findings and Implications
- Bromine Substitution : Enhances lipophilicity and target engagement via halogen bonding but may complicate synthesis (e.g., lower yields in bromination steps) .
- Acrylic Acid vs. Carboxylic Acid : The conjugated double bond in acrylic acid derivatives improves electronic interactions with enzymes, as seen in urease inhibition .
Biological Activity
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, a compound with the CAS number 1216363-82-4, is a derivative of dihydrobenzo[b][1,4]dioxin. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The molecular formula of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is C11H9BrO4, with a molecular weight of 285.09 g/mol. Its structure features a brominated benzodioxin moiety attached to an acrylic acid functional group.
Anticancer Potential
Recent studies have indicated that compounds related to (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exhibit significant anticancer properties. For instance, its structural analogs have been evaluated for their ability to inhibit the enzyme PARP1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms.
In a study assessing various compounds' inhibitory effects on PARP1, the following IC50 values were reported:
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| 3 | NRB02674 | 12 ± 1.6 |
| 4 | MO00789 | 5.8 ± 0.10 |
| 10 | BTB02780 | 0.88 ± 0.090 |
These results suggest that modifications on the benzodioxin ring can significantly enhance the inhibitory activity against PARP1, making these compounds promising candidates for further development in cancer therapeutics .
The mechanism by which (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exerts its biological effects is primarily through the inhibition of PARP1 activity. This inhibition leads to impaired DNA repair processes in cancer cells, thereby promoting apoptosis and enhancing the efficacy of other chemotherapeutic agents.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of dihydrobenzo[b][1,4]dioxin for their pharmacological activities. The lead compound identified was (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid due to its favorable IC50 values and structural novelty . Further structure-activity relationship (SAR) studies revealed that specific substitutions on the benzodioxin ring could either enhance or diminish activity.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Aldehyde synthesis | Bromination of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde using NBS in CCl₄ | 78% | 97% |
| Condensation | Malonic acid, pyridine, reflux in DMF (12 h) | 65% | 98% |
| Purification | Silica gel (hexane:EtOAc 3:1) | - | 99% |
What spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the acrylic acid protons (δ 6.2–7.8 ppm, doublets for E-isomer) and the brominated aromatic system (δ 7.3–7.6 ppm). The dihydrodioxin methylene groups appear as a multiplet at δ 4.2–4.5 ppm .
- ESI-MS : Look for [M-H]⁻ ion at m/z 311.1 (calculated for C₁₁H₈BrO₄⁻). Fragmentation patterns should confirm loss of CO₂ (Δ m/z 44) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~8.2 min .
How does the bromo substituent influence the compound’s electronic properties and binding to biological targets?
Advanced Research Focus
The bromo group enhances electrophilicity at the aromatic ring, affecting π-π stacking in enzyme active sites. Comparative studies with non-brominated analogs (e.g., (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) show:
- Increased lipophilicity (logP +0.5), improving membrane permeability .
- Enhanced inhibition of urease (IC₅₀ 0.8 µM vs. 2.1 µM for non-brominated analog) due to stronger coordination with Cu²⁺ in the enzyme’s active site .
- TRPV1 antagonism : Structural similarity to AMG 9810 suggests potential binding to the vanilloid receptor, but bromine may sterically hinder interactions with Tyr511 .
What computational approaches are suitable for predicting the compound’s interaction with TRPV1 or urease?
Q. Advanced Research Focus
- Molecular docking (AutoDock/Vina) : Use TRPV1 (PDB: 3J5Q) or Canavalia ensiformis urease (PDB: 4UBP) structures. Key parameters:
- MD simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns. Bromine’s hydrophobic interactions with TRPV1’s Leu547 may reduce dissociation rates .
Q. Case Study :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Urease | -9.2 | Br···Cu²⁺ (2.8 Å), acrylic acid O···His519 (1.9 Å) |
| TRPV1 | -7.8 | Acrylic acid O···Arg557 (2.1 Å), Br···Leu547 (3.5 Å) |
How can contradictory data on biological activity between structural analogs be resolved?
Advanced Research Focus
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., fixed pH for urease assays to prevent Cu²⁺ leaching) .
- Isomer purity : Ensure E-isomer dominance (>98%) via NOESY NMR to exclude Z-isomer interference .
- Off-target effects : Use siRNA knockdown models (e.g., TRPV1⁻/⁻ cells) to confirm target specificity .
Example Resolution :
A study reporting weak TRPV1 activity (IC₅₀ >10 µM) may have used impure isomers, while high-purity samples show IC₅₀ 2.3 µM after rigorous HPLC purification .
What strategies are effective for derivatizing this compound to enhance its pharmacological profile?
Q. Advanced Research Focus
- Amide formation : React the acrylic acid with amines (e.g., piperazine) to improve solubility. Use EDC/HOBt coupling in DCM .
- Ester prodrugs : Methyl esterification (MeOH, H₂SO₄) increases oral bioavailability. Hydrolysis in plasma regenerates the active acid .
- Hybrid molecules : Conjugate with sulfonamides via LiH-mediated alkylation in DMF to target dual enzymes (e.g., α-glucosidase and urease) .
Q. Derivative Screening Data :
| Derivative | Target | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl ester | Urease | 1.2 | 3.8 |
| Piperazine amide | TRPV1 | 1.8 | 5.1 |
| Sulfonamide hybrid | α-glucosidase | 0.9 | 2.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
